molecular formula C21H26N2O3S B2644318 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 477554-20-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No. B2644318
CAS RN: 477554-20-4
M. Wt: 386.51
InChI Key: RUNXSHIYDYVAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research involving benzothiazole derivatives, such as the study by Palkar et al. (2017), has shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide in developing antibacterial agents, assuming similar bioactivity profiles (Palkar et al., 2017).

Anticancer Properties

Compounds with benzothiazole scaffolds, as demonstrated by Tiwari et al. (2017), have shown anticancer potential against various cancer cell lines. This indicates that the compound could be researched for its anticancer properties, especially if its structural analogs exhibit similar cytotoxic effects against cancer cells (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, as shown by Hu et al. (2016). The compound could potentially be applied in materials science for protecting metals against corrosion, depending on its ability to form stable complexes with metal surfaces (Hu et al., 2016).

Antimicrobial and Docking Studies

The synthesis and biological evaluation of benzothiazole and thiadiazole derivatives, as explored by Talupur et al. (2021), suggest potential antimicrobial applications. Additionally, docking studies could provide insights into the molecular interactions responsible for their bioactivity, offering a pathway for the design of new drugs or biologically active compounds (Talupur et al., 2021).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-5-6-11-26-15-9-7-14(8-10-15)19(25)23-20-22-16-12-21(2,3)13-17(24)18(16)27-20/h7-10H,4-6,11-13H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNXSHIYDYVAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

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